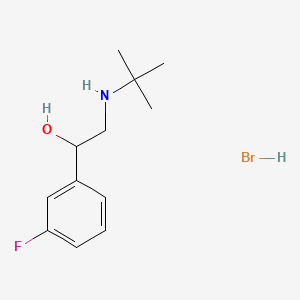
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine, followed by reduction and subsequent bromination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylaminoethanol: This compound has a similar structure but lacks the fluorophenyl group.
3-Fluorophenylethanol: Similar but lacks the tert-butylamino group.
Uniqueness
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide is unique due to the presence of both the tert-butylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds .
Propiedades
Número CAS |
582-40-1 |
|---|---|
Fórmula molecular |
C12H19BrFNO |
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
Clave InChI |
OXZRPXMOSXXAFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

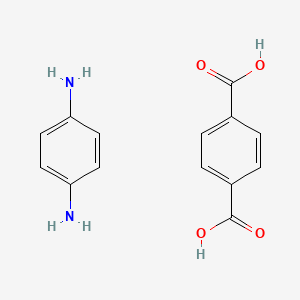

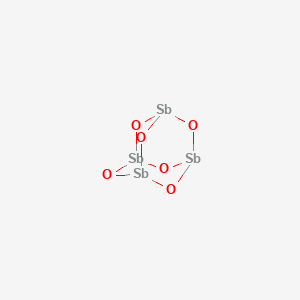
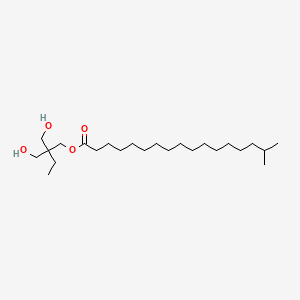

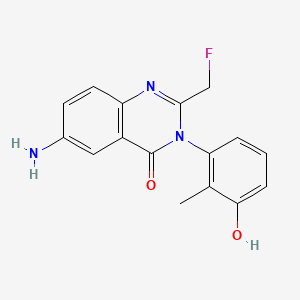


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
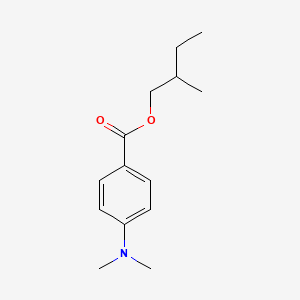
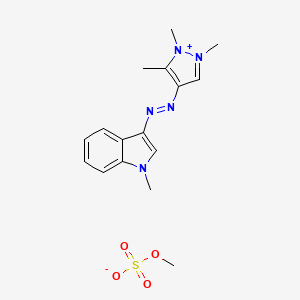
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
